2,5-Dihydroxypyridine

概要

説明

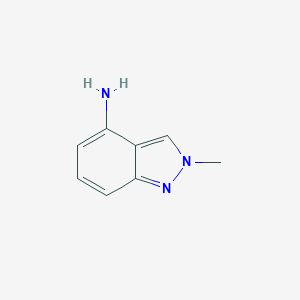

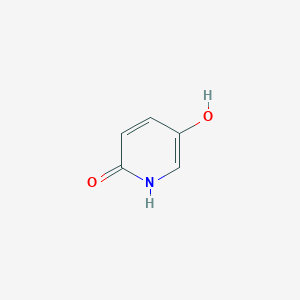

2,5-Dihydroxypyridine (DHP) is a dihydroxypyridine that is pyridine substituted by hydroxy groups at positions 2 and 5 . It has a role as a mouse metabolite . DHP is a natural product found in Euglena gracilis .

Synthesis Analysis

The synthesis of this compound has been studied extensively. For instance, a highly efficient synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase has been reported .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. The resting state structure displays an octahedral coordination for Fe (II) with two histidine residues (His 265 and His 318), a serine residue (Ser 302), a carboxylate ligand (Asp 320), and two water molecules . DHP does not bind as a ligand to Fe (II), yet its interactions with Leu 104 and His 105 function to guide and stabilize the substrate to the appropriate position to initiate the reaction .

Chemical Reactions Analysis

The chemical reactions of this compound have been analyzed in several studies. For instance, this compound dioxygenase (NicX) from Pseudomonas putida KT2440 uses a mononuclear nonheme Fe (II) to catalyze the oxidative pyridine ring cleavage reaction by transforming DHP into N-formylmaleamic acid (NFM) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies. For instance, the molecular weight of this compound is 111.10 g/mol .

科学的研究の応用

Oxidation and Dioxygenase Nature

- Oxidation of 2,5-Dihydroxypyridine : A study by Gauthier & Rittenberg (1971) demonstrated that the oxidation of this compound involves a highly purified oxygenase enzyme, yielding formate and maleamate as products. This reaction highlights the dioxygenase nature of the enzyme involved.

Structural Analysis and Reactivity

- Structure and Reactivity in Different Media : The UV and IR spectra of this compound, as analyzed by Grachev et al. (1973), indicated that it exists in different forms in various media (neutral, acidic, alkaline). The study provided insights into its electronic absorption spectra and the distribution of π-electron charges.

Metabolism and Biodegradation

- Metabolism in Tobacco Smoke : Research by Kim & Novak (1990) focused on the metabolism of 3-hydroxypyridine, a tobacco smoke constituent, into this compound. This study is significant for understanding the redox cycling activity and DNA damage potential of this metabolite.

- Catabolism by Burkholderia sp. : A study by Petkevičius et al. (2018) revealed that Burkholderia sp. utilizes 2-hydroxypyridine without producing nicotine blue, converting it to this compound. This research contributes to our understanding of pyridine derivative biodegradation.

Synthesis and Chemical Reactivity

- Efficient Reduction of Sulfoxides : Miller, Collier, & Wu (2000) found that 2,6-Dihydroxypyridine effectively reduces sulfoxides, showcasing its potential as a reagent in organic synthesis.

Biological Interactions and Applications

- Inhibition of Enzymatic Activity : The inhibitory action of dihydroxypyridine derivatives on enzymes such as catechol-O-methyltransferase, as explored by Raxworthy, Youde, & Gulliver (1983), highlights its biological significance and potential therapeutic applications.

Miscellaneous Applications

- Polarographic Determination of Europium : Sharma & Sindhu's (2000) study on using 2,3-Dihydroxypyridine for Europium determination by polarography demonstrated its application in analytical chemistry.

作用機序

Target of Action

2,5-Dihydroxypyridine (DHP), also known as pyridine-2,5-diol, is a type of dihydropyridine . Dihydropyridines are known to act predominantly on voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels regulate the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .

Mode of Action

DHP works by binding to and blocking these voltage-gated L-type calcium channels . By blocking these channels, DHP is able to decrease blood vessel contraction, leading to a sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Biochemical Pathways

The biochemical pathways affected by DHP involve the transformation of nicotine to 6-hydroxy-pseudooxynicotine first via the pyridine pathway through 6-hydroxy-L-nicotine and 6-hydroxy-N-methylmyosmine, and then, it turns to the pyrrolidine pathway with the formation of 6-hydroxy-3-succinoylpyridine and this compound .

Pharmacokinetics

It is known that dhp is a relatively stable compound . It is soluble in water, alcohol, and ether , which suggests that it could be well-absorbed and distributed in the body. More research is needed to fully understand the ADME properties of DHP.

Result of Action

The result of DHP’s action is a decrease in blood vessel contraction, leading to sustained vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure . This can be beneficial in conditions that relate to increased vascular resistance, such as hypertension .

Action Environment

The action of DHP can be influenced by various environmental factors. For instance, it is known that DHP should be stored in an inert atmosphere and away from fire and high-temperature environments . This suggests that extreme temperatures or reactive environments could potentially affect the stability and efficacy of DHP.

Safety and Hazards

The safety and hazards of 2,5-Dihydroxypyridine have been analyzed in several studies. For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

生化学分析

Biochemical Properties

2,5-Dihydroxypyridine interacts with various enzymes and proteins in biochemical reactions. It is a key intermediate in the degradation of nicotine by bacteria . In the hybrid pathway for nicotine catabolism, some metabolites are hydroxylated in the pyridine ring, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in nicotine degradation. It is involved in the detoxification of nicotine, with several antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxiredoxin (Prx) being induced to manage the oxidative stress caused by nicotine treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is a substrate for the enzyme this compound 5,6-dioxygenase, which catalyzes the dioxygenolytic ring cleavage of this compound, generating N-formylmaleamate in the aerobic nicotinate degradation pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, when immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5 was used for the production of this compound, 94.5 mg/L of this compound was produced after 30 minutes with 85.4% conversion . After 8 reaction cycles and 6 days of storage, 51.3% and 75.0% of the initial enzyme activity remained, respectively .

Metabolic Pathways

This compound is involved in the metabolic pathway of nicotinate and nicotinamide . It is a key intermediate in the degradation of nicotine, with the enzyme this compound 5,6-dioxygenase playing a crucial role in its metabolism .

Transport and Distribution

It is known that it is soluble in water, alcohol, and ether, suggesting that it can be distributed in various cellular compartments .

特性

IUPAC Name |

5-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGPEDOMXOLANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199504 | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84719-33-5, 5154-01-8 | |

| Record name | 2,5-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84719-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5154-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005154018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIHYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZB29100TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,5-dihydroxypyridine in bacterial nicotine degradation?

A1: this compound is a crucial intermediate in both the pyridine and pyrrolidine pathways of bacterial nicotine degradation. It is formed from 6-hydroxy-3-succinoylpyridine by the enzyme 6-hydroxy-3-succinoylpyridine hydroxylase [, ]. This enzymatic step is significant as it marks the convergence point of the two pathways.

Q2: Which enzyme catalyzes the degradation of this compound?

A2: this compound is further degraded by the enzyme this compound 5,6-dioxygenase (NicX) [, , ]. This iron-dependent enzyme catalyzes the oxidative ring cleavage of this compound to form N-formylmaleamic acid.

Q3: How does the degradation of this compound contribute to bacterial metabolism?

A3: The complete degradation of this compound ultimately yields fumaric acid, which can be further metabolized through the tricarboxylic acid (TCA) cycle, providing energy for bacterial growth [, ].

Q4: What type of enzyme is this compound 5,6-dioxygenase (NicX)?

A4: NicX is a mononuclear non-heme iron oxygenase that requires Fe2+ for its activity [, ]. This enzyme belongs to the family of extradiol ring-cleavage dioxygenases.

Q5: What is the mechanism of action of NicX?

A5: NicX catalyzes the oxidative ring cleavage of this compound through a multistep process involving the activation of molecular oxygen at the iron center, followed by substrate oxidation and ring opening [, ]. Computational studies have provided valuable insights into the catalytic mechanism of NicX, revealing the involvement of key residues in substrate binding and catalysis [, ].

Q6: Are there any known inhibitors of NicX?

A6: While specific inhibitors of NicX have not been extensively studied, research suggests that the enzyme is competitively inhibited by the isomeric pyridine-2,3- and -3,4-diols [].

Q7: What are the potential biotechnological applications of this compound?

A7: this compound is a valuable precursor for the chemical synthesis of 5-aminolevulinic acid (ALA) []. ALA has applications as a plant growth hormone, a herbicide, and in photodynamic therapy for cancer treatment.

Q8: Can this compound be produced enzymatically?

A8: Yes, researchers have successfully produced this compound from 6-hydroxy-3-succinoylpyridine using immobilized nicotine hydroxylase (HSPHZZ) from Pseudomonas sp. ZZ-5 []. This enzymatic method offers a potentially greener and more sustainable alternative to chemical synthesis.

Q9: What are the advantages of using immobilized enzymes for this compound production?

A9: Immobilized enzymes like HSPHZZ offer several advantages over free enzymes, including enhanced stability, reusability, and ease of separation from the reaction mixture []. These properties make immobilized enzymes particularly attractive for industrial applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。